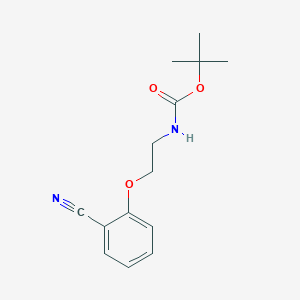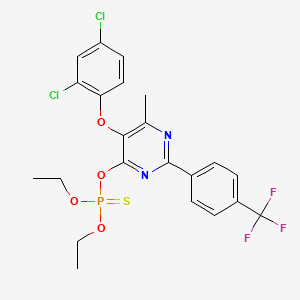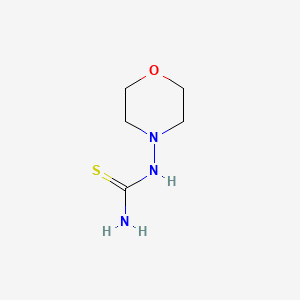![molecular formula C26H21F3O6 B3041333 4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate CAS No. 279691-62-2](/img/structure/B3041333.png)
4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate
Übersicht
Beschreibung
The compound “4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate” is a synthetic organic compound . It has been used in the synthesis of polymer composites, which have found applications in orthopedic, dental implants, and the medical field as biomaterial .
Synthesis Analysis
The monomer of this compound was synthesized from the reaction of trimethoxy-substituted hydroxy chalcone and acryloyl chloride in the presence of triethylamine . The polymerization of the monomer was carried out by the free radical polymerization method at 60 °C .Molecular Structure Analysis
The molecular structure of the compound was confirmed by FT-IR, 1H-NMR, 13C-NMR spectroscopy techniques .Chemical Reactions Analysis
The compound was used in the synthesis of polymer composites. These composites were filled successfully with Ag doped nano-strontium apatite (Sr-Ag) and nano hexagonal boron nitride (h-BN) .Physical And Chemical Properties Analysis
The thermal properties of the polymer composites were analyzed using thermogravimetry (TGA) and differential scanning calorimetry analysis (DSC) techniques . The results showed that with the increasing content of h-BN particles, the glass-transition temperature (Tg) of composites was increased . Moreover, the added h-BN fillers increased the thermal stability of the polymer significantly .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate:
Biomedical Applications
This compound has shown potential in biomedical applications, particularly in the development of biomaterials for orthopedic and dental implants. The incorporation of this compound into polymer composites enhances their thermal stability and dielectric properties, making them suitable for use in medical devices . The improved properties can lead to better performance and longevity of implants, reducing the need for frequent replacements.
Polymer Science
In polymer science, 4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate is used to synthesize advanced polymer composites. These composites exhibit enhanced thermal and dielectric properties, which are crucial for various industrial applications. The compound’s ability to increase the glass-transition temperature and thermal stability of polymers makes it valuable for creating materials that can withstand high temperatures and harsh environments .
Electronics and Electrical Engineering
The dielectric properties of polymer composites containing this compound make them suitable for use in electronics and electrical engineering. These composites can be used in the production of capacitors, insulators, and other electronic components that require materials with high dielectric constants and thermal stability . This application is particularly important for the development of advanced electronic devices that operate under high temperatures.
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their potential therapeutic properties. The trimethoxyphenyl group is known for its biological activity, and modifications of this compound could lead to the development of new drugs with improved efficacy and reduced side effects . Research in this area focuses on synthesizing and testing various derivatives to identify promising candidates for drug development.
Chemical Synthesis
This compound is also used as an intermediate in chemical synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the production of other valuable compounds. Researchers utilize this compound to develop new synthetic pathways and improve existing ones, contributing to the advancement of organic chemistry .
Material Science
In material science, the compound is used to create advanced materials with specific properties. For example, its incorporation into polymer matrices can enhance the mechanical strength, thermal stability, and dielectric properties of the resulting materials . These materials can be used in a wide range of applications, from construction to aerospace engineering, where high-performance materials are essential.
Environmental Applications
Research has also explored the use of this compound in environmental applications, such as the development of materials for pollution control and waste management. The enhanced properties of polymer composites containing this compound can be leveraged to create more efficient and durable materials for environmental protection . This includes applications in water filtration, air purification, and waste treatment.
Nanotechnology
In the field of nanotechnology, this compound is used to develop nanocomposites with unique properties. The incorporation of nanoparticles into polymer matrices containing this compound can lead to the creation of materials with enhanced mechanical, thermal, and electrical properties . These nanocomposites have potential applications in various industries, including electronics, medicine, and energy.
Eigenschaften
IUPAC Name |
[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3O6/c1-32-22-15-9-17(23(33-2)24(22)34-3)8-14-21(30)16-6-12-20(13-7-16)35-25(31)18-4-10-19(11-5-18)26(27,28)29/h4-15H,1-3H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDPHFBVVNTHRN-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate](/img/structure/B3041250.png)

![N'-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3041253.png)
![2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041255.png)
![2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041256.png)
![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)
![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)


![1-(3,4-Difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone](/img/structure/B3041265.png)

![Ethyl 4-{2-[(2,6-dichloro-4-pyridyl)carbonyl]hydrazino}-2-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3041268.png)
![Ethyl 5-(1-[(2,6-dichloro-4-pyridyl)carbonyl]-1H-pyrazol-5-yl)isoxazole-3-carboxylate](/img/structure/B3041269.png)
![6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3041273.png)